4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Description
4-Fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a synthetic compound featuring a tetrazole core substituted with a phenyl group at the N1 position and a fluorinated benzamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
4-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONZOEHOXZCKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and tetrazole ring can enhance binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound shares a tetrazole-benzamide scaffold with several analogs, but key differences in substituents dictate physicochemical and biological properties.
Table 1: Structural and Physical Property Comparison
Key Observations:
Aromatic substituents (e.g., benzyl in 6i, phenyl in the target compound) may enhance π-π stacking interactions in biological targets .
Benzamide Modifications :
- Hydroxamic acid groups (e.g., 6h, 6i, II-6a) are critical for HDAC inhibition due to zinc-binding capacity, which the target compound lacks .
- The 4-fluoro group in the target compound likely improves lipophilicity and membrane permeability compared to polar substituents (e.g., hydroxycarbamoyl).
Physical Properties :
- Melting points correlate with crystallinity and purity. Hydrochloride salts (e.g., II-5b) exhibit higher melting points due to ionic interactions .
Table 2: Spectral Data Highlights
- Synthesis : The target compound may be synthesized via methods analogous to and , such as Ugi multicomponent reactions using benzaldehyde derivatives and isocyanides .
Biological Activity
4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a synthetic compound characterized by a benzamide core with a fluoro substituent and a tetrazole ring. This unique structure enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound has the following chemical identifiers:
- IUPAC Name : 4-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
- Molecular Formula : C15H12FN5O
- CAS Number : 933010-62-9
The biological activity of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group and the tetrazole ring enhance its binding affinity and specificity, thereby modulating various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that compounds containing tetrazole rings can inhibit the proliferation of cancer cells. For instance:
- Cell Lines Tested : HepG2 (liver cancer) and HeLa (cervical cancer).
- Inhibition Rates : The compound showed significant inhibition with mean growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide. Modifications to the tetrazole or benzamide moieties can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Tetrazole Derivatives : Research on related tetrazole-containing compounds revealed that they can act as effective inhibitors in various cancer models. For example, derivatives with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines .
- In Vivo Studies : In preclinical studies involving animal models, compounds with similar structures have been observed to show low systemic exposure but significant local efficacy against tumors .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 4-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Fluorobenzamide | Benzamide | Moderate anticancer | Lacks tetrazole ring |
| 5-Pheyl-Tetrazole | Tetrazole | High anticancer activity | No benzamide core |
| 4-Fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide | Benzamide + Tetrazole | Experimental | Similar structure with different substitution pattern |
Q & A
Advanced Research Question
- SHELXL Refinement : Use high-resolution X-ray diffraction data to refine bond lengths and angles, particularly for the tetrazole-benzamide linkage. SHELXL’s robust algorithms handle twinning or disorder in the phenyl ring .
- Mercury Visualization :
What structure-activity relationship (SAR) strategies enhance bioactivity?
Advanced Research Question
- Functional Group Modifications :
- Replace 4-fluoro with nitro (: nitro groups enhance antibacterial activity via electron-withdrawing effects) .
- Introduce substituents on the phenyl ring (e.g., methyl or methoxy) to improve lipophilicity and target binding .
- Tetrazole Substitution : Replace 1-phenyl with cyclohexyl (: increased HDAC inhibition in analogs) .
Data Table :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Fluoro → 4-Nitro | ↑ Antibacterial potency | |
| Tetrazole → Triazole | ↓ Metabolic stability |
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., HDAC6 vs. HDAC1) .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO co-solvents ≤0.1% and confirm compound stability via HPLC .
Case Study : A sulfonamide-tetrazole analog showed conflicting MIC values against E. coli; retesting under standardized CLSI guidelines resolved discrepancies .
What experimental designs assess metabolic pathway interference?
Q. Methodological Focus
- Enzyme Inhibition Assays :
- In Vitro : Incubate with target enzymes (e.g., dihydrofolate reductase) and monitor NADPH consumption via UV-Vis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) for tetrazole-enzyme interactions .
- Metabolomics : Use LC-MS to track downstream metabolite changes in bacterial cultures treated with the compound .
How can computational methods guide the design of derivatives with improved pharmacokinetics?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., HDAC active sites). A 4-fluoro analog showed stronger hydrogen bonding vs. chloro-substituted derivatives .
- ADMET Prediction : SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
